molecular formula C15H13Cl2N3O2 B3004849 4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-40-5

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

Cat. No. B3004849
CAS RN: 338791-40-5
M. Wt: 338.19
InChI Key: KZNLOBXHXDLNHG-UHFFFAOYSA-N
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Description

4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a chemical compound with the CAS Number: 338791-40-5 . It has a molecular weight of 338.19 and its IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.19 . It is solid in physical form . The IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The InChI code is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) .

Scientific Research Applications

Antibacterial Applications

Benzohydrazide derivatives have been recognized for their antibacterial properties. They are studied for their efficacy against various bacterial strains and are considered potential candidates for developing new antibacterial agents .

Antifungal Activity

Similar to their antibacterial applications, these compounds also exhibit antifungal activities. Research is ongoing to evaluate their effectiveness in treating fungal infections .

Anticonvulsant Properties

Some benzohydrazide derivatives show promise as anticonvulsant agents. They are being explored for their potential use in managing seizure disorders .

Anticancer Research

The anticancer potential of benzohydrazide derivatives is a significant area of study. Researchers are investigating their ability to inhibit cancer cell growth and proliferation .

Anti-Tuberculosis Activity

These compounds have shown activity against Mycobacterium tuberculosis, making them subjects of interest in the fight against tuberculosis .

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Benzohydrazide derivatives containing dihydropyrazoles have been synthesized as potential EGFR kinase inhibitors, with evaluations being conducted on their antiproliferative activities .

Gelation Properties

A series of benzohydrazide derivatives have been reported to form stable gels in commercial fuels like diesel, characterized by low critical gelation concentrations and good mechanical properties. This application is particularly relevant in oil spill remediation .

Synthesis of Polymers and Dyes

These derivatives serve as building blocks in the synthesis of polymers and dyes, contributing to the development of new materials with specific desired properties .

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

4-chloro-N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLOBXHXDLNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

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